Product packaging for 4-Isopropoxyaniline(Cat. No.:CAS No. 7664-66-6)

4-Isopropoxyaniline

Cat. No.: B1293747
CAS No.: 7664-66-6
M. Wt: 151.21 g/mol
InChI Key: MLNFMFAMNBGAQT-UHFFFAOYSA-N
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Description

Contextualization of Aryloxyanilines in Contemporary Chemical Science

Aryloxyanilines are a class of organic compounds characterized by an aniline (B41778) moiety linked to an aryl group through an ether linkage. This structural motif is of significant interest in contemporary chemical science due to its prevalence in a wide array of biologically active molecules and functional materials. The combination of the electron-rich aniline ring and the versatile aryloxy group imparts unique electronic and steric properties to these molecules, making them valuable building blocks in organic synthesis.

In medicinal chemistry, the aryloxyaniline scaffold is a key component in the design of various therapeutic agents. The ability of the ether oxygen to act as a hydrogen bond acceptor and the potential for diverse substitution patterns on both aromatic rings allow for fine-tuning of a molecule's pharmacological profile. This has led to the development of aryloxyaniline derivatives with a broad spectrum of biological activities. Furthermore, in materials science, these compounds are investigated for their potential applications in the synthesis of polymers and dyes. The specific arrangement of the aromatic rings and the ether linkage can influence properties such as thermal stability, conductivity, and photophysical behavior.

The synthesis of aryloxyanilines can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples of cross-coupling reactions utilized for the formation of the characteristic ether bond. The ongoing development of more efficient and selective catalytic systems continues to expand the accessibility and diversity of this important class of compounds. scispace.com

Rationale for Dedicated Academic Investigation of 4-Isopropoxyaniline

This compound, a specific member of the aryloxyaniline family, has garnered dedicated academic investigation due to its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the isopropoxy group at the para-position of the aniline ring influences the reactivity and properties of the molecule in several key ways. The bulky isopropyl group can provide steric hindrance, directing reactions to other positions on the aromatic ring. Electronically, the alkoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the amino group.

A primary driver for the investigation of this compound is its role as a precursor in the synthesis of pharmaceuticals and other biologically active compounds. chembk.comnih.gov For instance, it is used in the preparation of pyrimidine (B1678525) derivatives and has been incorporated into potential Lassa virus inhibitors. nih.govchemicalbook.com The isopropoxy moiety is a common feature in many drug candidates, and this compound provides a readily available starting material for their synthesis. nih.gov

Furthermore, the compound is utilized in the development of materials with specific properties. For example, derivatives of this compound have been explored in the context of photoswitchable molecules and other functional materials. uni-regensburg.deuni-regensburg.de The specific electronic and steric contributions of the isopropoxy group can be harnessed to tune the optical and electronic properties of these materials.

Scope and Research Significance

The research significance of this compound lies in its versatility as a building block in organic synthesis, enabling the creation of a diverse range of target molecules with applications in medicine and materials science. Academic research involving this compound typically falls into several key areas:

Development of Novel Synthetic Methodologies: Researchers continuously seek more efficient and selective methods for the synthesis of this compound itself and for its subsequent functionalization. nih.govgoogle.com This includes the optimization of reaction conditions and the development of novel catalytic systems.

Medicinal Chemistry: A significant portion of research focuses on the use of this compound as a starting material for the synthesis of new drug candidates. nih.gov This involves multi-step synthetic sequences to build complex molecular architectures with specific biological targets. For example, it has been used in the synthesis of benzamide (B126) analogs with potential anthelmintic activity and in the development of potential Lassa virus inhibitors. nih.govmdpi.com

Materials Science: The compound is also investigated for its role in creating novel materials. This includes the synthesis of polymers, dyes, and photoresponsive materials where the this compound unit imparts desired electronic or optical properties. uni-regensburg.deuni-regensburg.de

Environmental Science: Interestingly, this compound has been identified as a contaminant of emerging concern in some environmental studies, indicating its presence and persistence in certain ecosystems. diva-portal.org

The continued investigation of this compound and its derivatives is crucial for advancing these fields. The insights gained from studying its reactivity and properties contribute to the broader understanding of organic chemistry and facilitate the development of new technologies and therapeutics.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H13NO chembk.comscbt.comguidechem.com
Molecular Weight 151.21 g/mol chembk.comscbt.com
Boiling Point 95 °C at 0.4 mmHg chembk.comguidechem.com
Melting Point 244 °C (decomposes) chembk.comguidechem.com
Density 1.03 g/cm³ chembk.comguidechem.com
Flash Point 110.6 °C chembk.comguidechem.com
pKa 6.15 ± 0.10 (Predicted) chembk.com

Spectroscopic Data of this compound

SpectroscopyDataSource
¹H NMR Spectra available in literature chemicalbook.com
¹³C NMR Spectra available in literature chemicalbook.com
IR Spectra available in literature guidechem.comchemicalbook.com
Mass Spectrometry Spectra available in literature chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1293747 4-Isopropoxyaniline CAS No. 7664-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNFMFAMNBGAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227461
Record name 4-Isopropoxyaniline
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7664-66-6
Record name 4-(1-Methylethoxy)benzenamine
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Record name 4-Isopropoxyaniline
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Record name 4-Isopropoxyaniline
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Record name 4-isopropoxyaniline
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Synthetic Methodologies and Preparative Strategies for 4 Isopropoxyaniline

Established Reaction Pathways for 4-Isopropoxyaniline Synthesis

Traditional synthetic routes to this compound are well-documented and rely on fundamental organic reactions. These pathways offer reliable and scalable methods for the preparation of this compound.

Multi-Step Approaches via Nitration, Reduction, and Alkylation

A common and versatile strategy for synthesizing this compound involves a multi-step sequence starting from a simple benzene (B151609) derivative. This approach typically includes nitration, reduction of the nitro group to an amine, and finally, alkylation of a hydroxyl group or vice versa.

One such pathway begins with the nitration of a suitable precursor, followed by the reduction of the resulting nitro compound to an aniline (B41778) derivative. For instance, isopropoxybenzene (B1215980) can be nitrated to form p-isopropoxynitrobenzene, which is then reduced to yield this compound. orgsyn.org The reduction of the nitro group is often accomplished using methods like catalytic hydrogenation with catalysts such as Raney nickel or through chemical reduction using reagents like iron powder in an acidic medium. orgsyn.org

Alternatively, the synthesis can commence with the nitration of phenol (B47542) to p-nitrophenol. The hydroxyl group of p-nitrophenol can then be alkylated with an isopropyl halide to give p-isopropoxynitrobenzene. Subsequent reduction of the nitro group furnishes the final product, this compound. This sequence allows for the strategic introduction of the isopropoxy and amino groups.

A patent describes a method for producing 2,4-dichloro-5-isopropoxy aniline from 2,4-dichloro-5-isopropoxy nitrobenzene (B124822) using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a composite catalyst. google.com This highlights the adaptability of the reduction step to accommodate various substituted anilines. The reaction yield can be significantly improved, and waste generation reduced with this method. google.com

Starting MaterialReagentsIntermediate ProductFinal Product
IsopropoxybenzeneNitrating agent (e.g., HNO₃/H₂SO₄)p-IsopropoxynitrobenzeneThis compound
p-NitrophenolIsopropyl halide, Basep-IsopropoxynitrobenzeneThis compound
2,4-dichloro-5-isopropoxy nitrobenzeneHydrazine hydrate, Composite catalystNot Applicable2,4-dichloro-5-isopropoxy aniline

Nucleophilic Aromatic Substitution in Aniline Derivatives

Nucleophilic aromatic substitution (SNAr) provides another route to aniline derivatives. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of substituted anilines, this often involves the reaction of an amine with an activated aryl halide. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

While direct SNAr on a non-activated benzene ring to introduce an isopropoxy group is challenging, the principles of SNAr are fundamental in building more complex aniline derivatives. For instance, in the synthesis of 2-chloro-4-aminoquinazolines, a regioselective SNAr reaction is employed where an amine displaces a chlorine atom at the 4-position of a 2,4-dichloroquinazoline (B46505) precursor. mdpi.com This highlights the utility of SNAr in the selective functionalization of nitrogen-containing aromatic heterocycles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor aromatic ring to form a negatively charged intermediate, which then expels the leaving group. youtube.comscranton.edu

Alkylation of Hydroxyl-Containing Precursors

A direct and efficient method for the synthesis of this compound is the alkylation of p-aminophenol. researchgate.net In this approach, the hydroxyl group of p-aminophenol is selectively alkylated using an isopropylating agent, such as isopropyl bromide or 2-chloropropane. researchgate.net To prevent the undesired N-alkylation of the amino group, it can be protected prior to the alkylation step. researchgate.netumich.edu

One documented procedure involves the protection of the amino group of an aminophenol with benzaldehyde (B42025) to form an imine. researchgate.netumich.edu The hydroxyl group of the resulting N-benzylideneaminophenol is then alkylated with an alkyl halide in the presence of a base like potassium carbonate. researchgate.netumich.edu Finally, the imine protecting group is hydrolyzed with an acid to afford the desired O-alkylated aminophenol. researchgate.netumich.edu This selective O-alkylation has been shown to be effective for a variety of aminophenols and alkyl halides, providing good to excellent yields. researchgate.net

A patent from 1974 describes the alkylation of p-aminophenol monosulphate with a ketone and subsequent catalytic hydrogenation to produce N-alkylated p-aminophenols. google.com While this patent focuses on N-alkylation, it underscores the historical interest in the modification of p-aminophenol.

PrecursorAlkylating AgentKey Reaction StepsProduct
p-AminophenolIsopropyl Halide1. Amino group protection 2. O-Alkylation 3. DeprotectionThis compound

Advanced Synthesis of Substituted 4-Isopropoxyanilines

Modern synthetic chemistry has introduced sophisticated methods for creating more complex and functionally diverse derivatives of this compound, including chiral molecules and specifically functionalized analogues.

Enantioselective Methodologies for Chiral Derivatives

The development of enantioselective methods is crucial for the synthesis of chiral drug candidates and other biologically active molecules. Chiral derivatives of this compound can be synthesized using asymmetric catalysis. For example, a 2-fluoro-4-isopropoxyaniline (B1350519) group has been incorporated into a chiral bifunctional thiourea-ammonium salt catalyst. mdpi.com This catalyst was used in the enantioselective synthesis of 1,4-dihydropyridines. mdpi.com The synthesis of the catalyst itself involved the diastereoselective ring-opening of a chiral aziridine (B145994) with functionalized anilines, including a derivative of this compound. mdpi.com

Another approach involves the enantioselective hydrogenation of prochiral substrates. For instance, Ir-catalyzed asymmetric hydrogenation has been used to synthesize chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org While not directly involving this compound as a starting material, this methodology demonstrates a powerful strategy for creating chiral amine derivatives that could be applied to precursors of substituted 4-isopropoxyanilines. Similarly, Rh-catalyzed enantioselective hydrogenation has been developed for producing chiral hydantoins and 2,5-ketopiperazine derivatives. nih.gov

Chemo- and Regioselective Functionalization Techniques

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of multifunctional molecules. Advanced techniques allow for the specific modification of one functional group in the presence of others. For example, in the synthesis of O-alkylated aminophenols, the selective protection of the amino group allows for the regioselective alkylation of the hydroxyl group. researchgate.netumich.edu

Protein engineering of enzymes like unspecific peroxygenases (UPOs) has emerged as a powerful tool for achieving chemo- and regioselective oxidations on aromatic compounds. nih.gov By modifying the active site of the enzyme, researchers can direct the oxidation to specific positions on a molecule. This approach has been used for the regioselective hydroxylation of benzylic and aromatic carbons. nih.gov Such biocatalytic methods could potentially be applied to functionalize the aromatic ring or alkyl side chains of this compound derivatives with high selectivity.

Furthermore, organocatalysis has been employed for the chemo- and regioselective additions of nucleophiles to cyclic carbonates, demonstrating the power of small-molecule catalysts in controlling reactivity. nih.gov These principles of selective functionalization are critical for the synthesis of complex substituted this compound derivatives with precisely controlled substitution patterns.

Optimization of Reaction Parameters for Academic and Scalable Syntheses

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent is fundamental to the successful synthesis of this compound, particularly in the common route involving the reduction of 4-isopropoxynitrobenzene. These components can dramatically influence reaction rate, selectivity, and the ease of product isolation.

Catalyst Systems

Catalytic hydrogenation is a prevalent method for converting the nitro group of 4-isopropoxynitrobenzene into the corresponding amine. The effectiveness of this transformation is highly dependent on the chosen catalyst.

Platinum-Based Catalysts: Platinum catalysts are widely employed for this reduction. For instance, a documented synthesis uses platinum dioxide (PtO₂) as the catalyst for the hydrogenation of 4-isopropoxynitrobenzene. epo.org In this process, the reaction proceeds at room temperature in the presence of hydrogen gas. epo.org Another highly effective platinum catalyst is platinum on carbon (Pt/C). google.com

Promoters and Co-catalysts: The efficiency of a catalytic system can be significantly enhanced through the use of promoters. In a related synthesis of an N-alkylated dimethylaniline, a dual catalyst system comprising a platinum on carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate (B84403) buffer as a promoter was utilized. google.com This combination proved to be highly effective, facilitating the reaction under milder conditions (40-55 °C) and dramatically shortening the reaction time to 30 minutes, achieving a yield of up to 99.8%. google.com

Other Metal Catalysts: While platinum is common, other transition metals like palladium (Pd) and cobalt (Co) are also known to be effective for the reduction of nitroarenes. ias.ac.in For example, cobalt nanoparticles (CoNPs) have been demonstrated as efficient and reusable catalysts for the reduction of p-nitrophenol, a structurally similar compound, under mild conditions. ias.ac.in

Phase-Transfer Catalysts: In alternative synthetic routes, such as the alkylation of an aminophenol precursor, phase-transfer catalysts (PTCs) are essential. For the synthesis of isomeric isopropoxyanilines, tetrabutylammonium (B224687) chloride (TBAC) has been used as a PTC to facilitate the reaction between the phenoxide ion and an alkylating agent in a biphasic system.

Solvent Effects

Polar Protic Solvents: For catalytic hydrogenations, polar protic solvents like ethanol (B145695) are frequently used. epo.org These solvents can effectively dissolve the reactants and stabilize polar intermediates that may form during the reduction process. researchgate.net

Aprotic and Biphasic Systems: In syntheses involving nucleophilic substitution, such as the alkylation of 3-aminophenol (B1664112) to produce an isomer of the target compound, solvents like toluene (B28343) or dichloromethane (B109758) are employed. These solvents facilitate a biphasic reaction environment where a phase-transfer catalyst is required to shuttle reactants between the aqueous and organic phases.

Solvent Polarity and Reaction Rate: The polarity of the solvent, often measured by its dielectric constant, can have a significant impact on reaction kinetics. researchgate.netajgreenchem.com For reactions proceeding through polar transition states, polar solvents can increase the reaction rate by stabilizing the transition state more than the reactants. researchgate.net Conversely, for some reactions, less polar solvents may be advantageous. ajgreenchem.com The choice of solvent is therefore a critical parameter to be optimized for any specific synthetic protocol. For instance, in some syntheses, acetonitrile (B52724) is used, providing a polar aprotic medium for the reaction. nih.gov

Table 1: Overview of Catalyst Systems and Solvents in Syntheses Relevant to this compound

Synthetic RouteCatalystSolventConditions/NotesReference
Reduction of 4-isopropoxynitrobenzenePlatinum dioxide (PtO₂)EthanolCatalytic reduction with hydrogen gas at room temperature. epo.org
Reductive Amination (related aniline)Platinum on Carbon (Pt/C) with a phosphate buffer promoterNot specifiedReduced temperature (40-55 °C) and reaction time (30 min) with high yield (99.8%). google.com
Alkylation of 3-Aminophenol (isomer synthesis)Tetrabutylammonium chloride (TBAC)Toluene or DichloromethanePhase-transfer catalysis in a biphasic system.
Nucleophilic Aromatic Substitution (using this compound as reactant)Triethylamine (Base)AcetonitrileReaction conducted at 90 °C, demonstrating compound stability in this system. nih.gov

Reaction Kinetics and Yield Enhancement

A thorough understanding of reaction kinetics and the implementation of targeted enhancement strategies are essential for transitioning a synthetic procedure from a laboratory curiosity to a robust, scalable method.

Reaction Kinetics

Monitoring Reaction Progress: The rate of formation of this compound is typically monitored using analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). researchgate.net For the reduction of related nitrophenols, UV-vis spectrophotometry is also a common method, where the disappearance of the nitrophenolate ion peak is tracked over time. ias.ac.inmdpi.com

Kinetic Models: The catalytic reduction of nitroarenes in the presence of a continuous hydrogen supply or a large excess of a reducing agent like sodium borohydride (B1222165) is often treated as a pseudo-first-order reaction with respect to the nitro compound. ias.ac.in

Temperature Dependence: The rate of reaction is highly dependent on temperature, a relationship described by the Arrhenius equation. ajgreenchem.com While higher temperatures generally lead to faster reactions, an optimal temperature must be determined to avoid side reactions or the decomposition of the desired product. For instance, in the synthesis of a related fluoro-substituted isopropoxyaniline, maintaining a temperature range of 60–80°C was found to be critical to prevent decomposition.

Yield Enhancement

Maximizing the isolated yield of pure this compound is a primary goal of process optimization. Several strategies can be employed to achieve this.

Advanced Heating Techniques: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Compared to conventional reflux heating, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by promoting more efficient and uniform heating. researchgate.net

Optimized Catalyst and Promoter Use: As previously noted, the addition of promoters to a catalyst system can lead to dramatic improvements in yield and allow for more favorable reaction conditions. google.com The optimization of catalyst loading is also crucial, as a sufficient amount is needed for an efficient reaction rate without being excessive, which would increase costs and complicate purification.

Control of Reaction Conditions: Precise control over parameters such as temperature, pressure (in hydrogenation reactions), and reaction time is vital. The use of optimized conditions, such as the 40-55 °C temperature range identified for a related high-yield reductive amination, demonstrates the power of careful parameter tuning. google.com

Efficient Purification: The final isolated yield is directly impacted by the efficiency of the purification process. Common methods for purifying this compound and related compounds include column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent like ethanol.

Table 2: Impact of Reaction Parameters on Time and Yield

ParameterMethod/ConditionEffectExample/RationaleReference
Heating MethodMicrowave Irradiation vs. Conventional RefluxCan significantly reduce reaction time and increase yield.In a multi-component reaction, switching from reflux to microwave heating in water increased the yield from 21% to 76%. researchgate.net
Catalyst SystemUse of Promoter (e.g., acid buffer)Increases catalyst activity, allowing for milder conditions and higher yields.A Pt/C catalyst with a phosphate buffer promoter increased the yield of a related aniline to 99.8% in just 30 minutes. google.com
TemperatureOptimization (e.g., 60-80°C)Balances reaction rate with product stability to maximize yield.Monitoring temperature is critical to avoid decomposition of the isopropoxy group in related compounds.
SolventSolvent ScreeningIdentifies the optimal medium for solubility, kinetics, and minimizing side reactions.Screening solvents like DMF can optimize coupling reactions. The choice between polar and non-polar solvents affects reaction rates. ajgreenchem.com

Chemical Reactivity and Mechanistic Investigations of 4 Isopropoxyaniline

Characterization of Primary Reaction Pathways

The reactivity of 4-Isopropoxyaniline is governed by the interplay of its two main functional groups: the electron-donating amino (-NH₂) group and the isopropoxy (-OCH(CH₃)₂) group, both attached to a benzene (B151609) ring. These groups activate the aromatic ring towards electrophilic substitution and provide a nucleophilic center at the nitrogen atom.

Electrophilic Aromatic Substitution Reactions

The amino and isopropoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution (SEAr). wvu.eduwikipedia.org Since the para position is occupied by the isopropoxy group relative to the amine (and vice versa), incoming electrophiles are directed to the positions ortho to either the amino or the isopropoxy group. The powerful activating and directing nature of the amino group typically dominates, leading to substitution at the positions ortho to it (positions 2 and 6). The isopropoxy group further activates these positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org For instance, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms onto the aromatic ring, typically at the positions ortho to the amino group. wikipedia.org The synthesis of derivatives such as 2,4-dichloro-5-isopropoxy aniline (B41778) often starts with precursors that undergo nitration and halogenation on the aromatic ring. vulcanchem.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

Reaction TypeReagents & ConditionsMajor Product(s)
BrominationBr₂ in a suitable solvent2-Bromo-4-isopropoxyaniline and/or 2,6-Dibromo-4-isopropoxyaniline
NitrationHNO₃ / H₂SO₄ (often requires protection of the amino group to prevent oxidation)2-Nitro-4-isopropoxyaniline
ChlorosulfonylationClSO₃H at low temperature3-Amino-4-isopropoxybenzenesulfonyl chloride nih.gov

Nucleophilic Transformations of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows for a variety of transformations, including acylation, alkylation, and diazotization.

For example, the amino group can react with acyl chlorides or anhydrides to form amides. It can also participate in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines or alkyl-arylamines. mit.edu Another key reaction is the formation of imines through condensation with aldehydes or ketones. Research has shown the reaction of this compound with aldehydes in ethanol (B145695) to yield the corresponding imine. escholarship.org Diazotization, the reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN) in Sandmeyer-type reactions. google.com

The amino group of anilines is susceptible to oxidation. Oxidation of primary aromatic amines can yield a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to nitroso compounds, while stronger oxidation can produce nitro compounds or lead to polymerization, forming complex colored materials. bccampus.cabhusd.org The oxidation state of the nitrogen atom increases during these processes. opjsrgh.inchemguide.co.uk

While the amino group itself is in a reduced state, the synthesis of this compound often involves a critical reduction step. A common synthetic route involves the catalytic reduction of a nitro group to form the amine. vulcanchem.com For example, 2,4-dichloro-5-isopropoxynitrobenzene can be reduced using agents like hydrazine (B178648) hydrate (B1144303) to produce 2,4-dichloro-5-isopropoxy aniline. vulcanchem.comgoogle.com This transformation is a classic example of a reduction reaction where the oxidation state of nitrogen decreases.

Table 2: Key Nucleophilic and Redox Reactions of the Amino Group

Reaction ClassReaction TypeReagents & ConditionsProduct Type
NucleophilicImine FormationAldehyde, EtOH, room temp escholarship.orgImine
NucleophilicDiazotizationNaNO₂, HCl, 0-5 °CDiazonium Salt
Redox (Synthesis)Nitro Group ReductionHydrazine hydrate, catalyst, 60-80 °C google.comPrimary Amine
RedoxOxidationStrong oxidizing agents (e.g., KMnO₄)Nitroso/Nitro derivatives or polymers
Oxidation Pathways and Products

Reactions Involving the Isopropoxy Moiety

The isopropoxy group consists of an ether linkage to the aromatic ring. Ethers are generally stable, but the aryl-ether bond can be cleaved under harsh conditions. Typically, this requires strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Such a reaction would convert the isopropoxy group into a hydroxyl group, yielding 4-aminophenol (B1666318), and isopropyl halide as a byproduct. However, these conditions are often not compatible with the amino group unless it is protected.

Derivatization Chemistry for Novel Compound Libraries

This compound is a valuable building block for creating libraries of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structure allows for derivatization at the amino group, the aromatic ring, or both, leading to a wide array of complex molecules.

Researchers have used this compound as a precursor in the synthesis of biologically active molecules. For instance, it has been incorporated into structures designed as quorum sensing inhibitors and kinase inhibitors. uni-saarland.de The isopropoxy group can influence properties like lipophilicity and metabolic stability, which are crucial for drug candidates.

Derivatization strategies often involve multi-step syntheses. The amino group can be acylated or sulfonated to form amides and sulfonamides, respectively. nih.gov Furthermore, the aromatic ring can be functionalized via electrophilic substitution, and the resulting derivatives can then undergo further transformations. For example, palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, can be employed to attach various substituents to the aromatic core, significantly expanding the chemical diversity of the resulting library. mit.edugoogle.com

Synthesis of Heterocyclic Derivatives (e.g., Pyrimidines, Benzimidazoles)

This compound is a versatile precursor in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry and material science. Its utility is demonstrated in the construction of pyrimidine (B1678525) and benzimidazole (B57391) ring systems.

Pyrimidines:

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. slideshare.net this compound can be incorporated into the pyrimidine framework through multi-component reactions. For instance, it can be used in the preparation of pyrimidines and their derivatives. chemicalbook.com One general approach involves the reaction of chalcones with guanidine (B92328) derivatives. nih.gov Although a direct synthesis of a pyrimidine from this compound is not explicitly detailed in the provided results, its role as a starting material for intermediates that can undergo cyclization to form pyrimidines is implied. chemicalbook.com The amino group of this compound provides a nucleophilic site for reactions that can lead to the formation of the pyrimidine ring. bu.edu.eg

Benzimidazoles:

The synthesis of benzimidazole derivatives frequently utilizes o-phenylenediamines and aldehydes or carboxylic acids. organic-chemistry.orgrasayanjournal.co.in this compound serves as a key building block in the multi-step synthesis of complex benzimidazole structures. A notable example is its use in the preparation of 5-vinyl-benzo[d]imidazole derivatives. mdpi.com In this synthesis, this compound is reacted with 4-fluoro-3-nitrobenzonitrile (B23716) in a substitution reaction. mdpi.com The resulting intermediate is then reduced to form a diamine, which subsequently undergoes cyclization to yield the benzimidazole core. mdpi.com This highlights the role of the amino group in this compound in forming one of the nitrogen atoms of the imidazole (B134444) ring.

HeterocycleStarting MaterialsKey Reaction TypeRef.
PyrimidineThis compound (as precursor)Condensation, Cyclization chemicalbook.combu.edu.eg
BenzimidazoleThis compound, 4-fluoro-3-nitrobenzonitrileNucleophilic Aromatic Substitution, Reduction, Cyclization mdpi.com

Formation of Conjugates and Polymeric Structures

This compound can be chemically modified to form various conjugates and is a potential monomer for the synthesis of polymeric structures.

Conjugates:

The amino group of this compound is a key functional handle for conjugation. It can readily react with various electrophiles to form stable adducts. For example, it reacts with isocyanates to form urea (B33335) derivatives. amazonaws.com This reactivity is utilized in the synthesis of biologically active molecules. Another important reaction is diazotization, where the amino group is converted into a diazonium salt. uva.nl These diazonium salts are versatile intermediates that can be coupled with other aromatic compounds to form azo dyes or can undergo various nucleophilic substitution reactions. uva.nl For instance, p-isopropoxybenzenediazonium tetrafluoroborate (B81430) has been synthesized from this compound and used in further reactions. uva.nl

Polymeric Structures:

While specific examples of the polymerization of this compound are not detailed in the provided search results, its structure is analogous to other anilines that are known to form polymers. The amino group and the aromatic ring are functionalities that can participate in polymerization reactions. For example, anilines can be polymerized electrochemically or through oxidative coupling to form polyanilines, which are conducting polymers. The isopropoxy group on the ring would influence the properties of the resulting polymer, such as its solubility and electronic characteristics. The potential for this compound to be used in polymer synthesis is noted in the context of creating a variety of isopropyl benzene derivatives. google.com

Product TypeReactant/Reaction TypeResulting Linkage/StructureRef.
Urea ConjugateIsocyanateUrea amazonaws.com
Azo ConjugateDiazotization followed by couplingAzo uva.nl
Potential PolymerOxidative or electrochemical methodsPolyaniline-type structure google.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.

In the context of reactions with this compound, mechanistic studies can involve investigating the formation of intermediates, such as imines in the Ugi reaction, or tracking the fate of atoms using isotopic labeling. organic-chemistry.orgwikipedia.org For example, in the synthesis of certain heterocyclic derivatives, the reaction may proceed through a stepwise mechanism involving addition and subsequent cyclization. organic-chemistry.org

Kinetic Studies for Rate-Determining Steps

Kinetic studies are experimental techniques used to determine the rate of a chemical reaction and to elucidate the reaction mechanism, including the identification of the rate-determining step. studymind.co.uk The rate equation, which is determined experimentally, shows how the rate of reaction depends on the concentration of the reactants. studymind.co.ukyoutube.com The order of the reaction with respect to a particular reactant indicates its involvement in the rate-determining step. studymind.co.uk

For instance, in palladium-catalyzed C-N cross-coupling reactions, which can involve aniline derivatives, kinetic studies can help determine if the rate-determining step is oxidative addition, reductive elimination, or another step in the catalytic cycle. mit.edu While specific kinetic studies for reactions of this compound are not detailed in the provided results, the principles of kinetic analysis would be applicable. For example, monitoring the reaction progress over time using techniques like spectroscopy can provide data to determine the rate law. escholarship.org Such studies can reveal whether the rate is dependent on the concentration of this compound and other reactants, thus providing insight into the composition of the transition state of the rate-determining step. mit.edu

Isotopic Labeling Approaches in Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of isotopes in the products. wikipedia.org This method involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). wikipedia.org Since isotopes of an element have the same chemical properties, the labeled molecule behaves almost identically to the unlabeled one in a reaction. wikipedia.org By analyzing the distribution of the isotopic label in the products, the pathway of the labeled atom can be traced, providing direct evidence for a proposed mechanism. researchgate.netnumberanalytics.com

This technique can be used to distinguish between different possible reaction pathways. For example, in a rearrangement reaction, isotopic labeling can determine whether the rearrangement is intramolecular (the migrating group moves within the same molecule) or intermolecular (the migrating group detaches and reattaches to a different molecule). A crossover experiment, where a mixture of a labeled and an unlabeled reactant is used, can differentiate between these two possibilities. acs.org The absence of crossover products, where the labeled fragment is found on the initially unlabeled molecule, would support an intramolecular mechanism. acs.org While a specific application of isotopic labeling to a reaction of this compound is not provided, this methodology is a standard and powerful tool for such mechanistic investigations. researchgate.netnumberanalytics.comslideshare.netstudysmarter.co.uk

Stereochemical Analysis of Reaction Intermediates and Products

Stereochemical analysis involves studying the three-dimensional arrangement of atoms in molecules and how this arrangement is affected by chemical reactions. This is particularly important for reactions that create or modify stereocenters.

In reactions involving this compound, if a new chiral center is formed, the reaction can be either stereoselective (favoring the formation of one stereoisomer over another) or stereospecific (where the stereochemistry of the product is determined by the stereochemistry of the reactant). The analysis of the stereochemistry of the products, for example, by determining the enantiomeric excess (ee) or diastereomeric ratio (dr), provides valuable information about the transition state of the reaction. mdpi.com

For example, in the catalytic asymmetric synthesis of 1,4-dihydropyridines, a 2-fluoro-4-isopropoxyaniline (B1350519) derivative was used. mdpi.com The enantioselectivity of the reaction was evaluated, and it was found that the catalyst influenced the stereochemical outcome. mdpi.com Such studies help in understanding the interactions between the substrate and the catalyst in the transition state that determine the stereochemistry of the product. researchgate.net While this example uses a derivative, the same principles apply to reactions of this compound itself.

Advanced Analytical Chemistry for the Characterization of 4 Isopropoxyaniline and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 4-isopropoxyaniline, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's framework.

In ¹H NMR spectroscopy, the proton signals of this compound appear at characteristic chemical shifts. For a related compound, 3-isopropoxyaniline (B150228), the isopropyl protons typically show a doublet for the methyl groups (CH₃) around δ 1.291 ppm and a septet for the methine proton (OCH) around δ 4.463 ppm. chemicalbook.com The aromatic protons appear in the region of δ 6.203 to 7.012 ppm. chemicalbook.com The protons of the amine group (NH₂) also produce a distinct signal. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for an Isopropoxyaniline Derivative (3-Isopropoxyaniline in CDCl₃) chemicalbook.com

Assignment Chemical Shift (ppm)
Aromatic CH7.012
Aromatic CH6.292
Aromatic CH6.226
Aromatic CH6.203
OCH(CH₃)₂4.463
NH₂3.62
OCH(CH₃ )₂1.291

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 151.21 g/mol . chemicalbook.comsigmaaldrich.com

Under electron ionization (EI), the this compound molecule undergoes fragmentation, producing a characteristic pattern of ions. For the isomeric 3-isopropoxyaniline, the base peak is observed at m/z 109. chemicalbook.com This prominent fragment likely arises from the loss of a propyl group. Other significant fragments are observed at m/z 151 (the molecular ion) and 108. chemicalbook.com The analysis of these fragmentation patterns helps to confirm the structure of the molecule. libretexts.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. libretexts.orgminia.edu.eg

Interactive Data Table: Key Mass Spectrometry Data for an Isopropoxyaniline Isomer (3-Isopropoxyaniline) chemicalbook.com

m/z Relative Intensity (%) Possible Fragment
15128.7[M]⁺ (Molecular Ion)
109100.0[M - C₃H₆]⁺
8011.9
818.7
1107.6

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the C-O stretching of the ether linkage, and the C-H vibrations of the aromatic ring and the isopropyl group. chemicalbook.comepo.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically exhibit strong absorption bands in the UV region. For instance, online monitoring of reactions involving this compound can be performed using UV/Vis absorption spectroscopy. scribd.com The position and intensity of these bands are influenced by the solvent and the substitution pattern on the aromatic ring.

Chromatographic Separation and Purity Assessmentbenchchem.comnih.gov

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)benchchem.com

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A common approach involves using a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid. sielc.com Detection is typically achieved using a UV detector, often at a wavelength of 254 nm. HPLC methods can be optimized to achieve excellent separation of this compound from its isomers and potential impurities, allowing for accurate purity assessment. nih.govtandfonline.comnih.gov

Gas Chromatography (GC)nih.gov

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. The purity of this compound is often specified as >98.0% by GC. tcichemicals.com In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The choice of the column and temperature programming is critical for achieving good resolution. google.com GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and structural identification of the components in a sample. google.com

Development and Validation of Novel Analytical Methods for Research

The development of new analytical methods for this compound aims to enhance accuracy, precision, and efficiency over existing techniques. Modern analytical research focuses on hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide comprehensive data for both qualitative and quantitative analysis. iajps.commdpi.com The validation of these methods is a critical step to demonstrate their suitability for the intended purpose, adhering to guidelines that establish key performance characteristics. researchgate.netslideshare.net

Sensitivity and Selectivity Optimization

Achieving high sensitivity and selectivity is a primary goal in the development of analytical methods for this compound, especially for impurity profiling and trace analysis. researchgate.netbiomedres.us

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of separation science for aniline derivatives. iajps.combiomedres.us

Selectivity in HPLC: In reversed-phase HPLC, selectivity is optimized by adjusting mobile phase composition, pH, and stationary phase chemistry. nih.govagroparistech.fr For instance, a C18 column is commonly used for separating aromatic amines. mdpi.com The mobile phase, often a mixture of an organic solvent like acetonitrile or methanol (B129727) and a buffered aqueous solution, can be fine-tuned to achieve optimal resolution between this compound and its potential isomers or impurities. nih.govagroparistech.fr The use of novel stationary phases, such as those based on covalent organic frameworks (COFs), can also enhance selectivity by providing unique interactions with the analytes. nih.gov

Selectivity in GC: In gas chromatography, selectivity is largely determined by the stationary phase of the capillary column. A study on aniline isomers demonstrated that a star-poly(ε-caprolactone) (star-PCL) column exhibited high selectivity and resolving capability, successfully separating challenging isomers that co-eluted on standard commercial columns. rsc.org For complex matrices, coupling GC with a mass spectrometer (GC-MS) provides unparalleled selectivity. The mass detector can identify compounds based on their unique mass spectra and fragmentation patterns, allowing for confident identification even if chromatographic separation is incomplete. mdpi.comlibretexts.org

Sensitivity Enhancement: Sensitivity can be dramatically improved by using selective detectors. In GC, a Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines and offers better sensitivity than a standard Flame Ionization Detector (FID). epa.gov For even greater sensitivity, mass spectrometers operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode are employed. nih.govthermofisher.com These techniques monitor specific mass-to-charge ratio ions characteristic of the target analyte, significantly reducing background noise and lowering detection limits. thermofisher.com In HPLC, using a fluorescence detector after pre-column derivatization with a fluorogenic agent is a proven strategy to enhance sensitivity for anilines. researchgate.net

The following table summarizes key strategies for optimizing sensitivity and selectivity in the analysis of this compound.

Analytical TechniqueParameter for OptimizationGoalExample/Rationale
HPLC Mobile Phase CompositionSelectivityAdjusting the ratio of organic solvent (e.g., methanol) to buffered water to resolve closely eluting peaks. nih.gov
Stationary PhaseSelectivityUsing a C18 or a phenyl-hexyl column to alter retention mechanisms based on hydrophobicity and π-π interactions. agroparistech.frnih.gov
DetectorSensitivityEmploying a fluorescence detector after derivatization or a tandem mass spectrometer (MS/MS) for trace-level detection. nih.govresearchgate.net
GC Column Stationary PhaseSelectivityUtilizing polar columns (e.g., star-PCL) to achieve baseline resolution of isomers. rsc.org
Temperature ProgramSelectivityOptimizing the oven temperature ramp to improve separation between compounds with different boiling points. slideshare.net
DetectorSensitivity & SelectivityUsing a Nitrogen-Phosphorus Detector (NPD) for nitrogen-specific detection or a Mass Spectrometer (MS) for definitive identification and low-level quantification. mdpi.comepa.gov

Quantification and Detection Limit Studies

Once a method is optimized for sensitivity and selectivity, it must be validated for its quantitative performance. This involves establishing the limits of detection and quantification. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov These values are critical for impurity analysis, where regulatory guidelines often require quantification of impurities at levels as low as 0.1%. researchgate.net

There are several methods to determine LOD and LOQ:

Based on Signal-to-Noise Ratio: This empirical approach involves analyzing samples with decreasing concentrations of the analyte. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Based on the Standard Deviation of the Response and the Slope: A more statistical approach involves calculating the LOD and LOQ from the standard deviation of blank measurements or the standard deviation of the y-intercepts of a regression line from a calibration curve.

Method Validation and Research Findings: A study developing an ASE/GC-MS method for aniline in soil provides a practical example of method validation. mdpi.com The method demonstrated excellent linearity over a concentration range of 0.5 to 20 μg/mL with a correlation coefficient of 0.999. The LOQ for aniline was established at 0.04 mg/kg, showcasing the method's suitability for trace environmental analysis. mdpi.com Another study on aromatic amines in urine using LC-MS/MS reported LODs ranging from 0.025 to 0.20 ng/mL and LOQs from 0.1 to 1.0 ng/mL for a wide range of analytes. nih.gov

The table below presents illustrative validation data for a hypothetical novel HPLC-UV method developed for the quantification of this compound.

Validation ParameterResultSpecification
Linearity Range 0.1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.995
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise ≥ 10:1
Accuracy (Recovery) 98.5% - 101.2%95% - 105%
Precision (RSD%) < 2.0%≤ 2.0%

This table is for illustrative purposes and represents typical results for a validated HPLC method.

These validation parameters demonstrate that the method is linear, sensitive, accurate, and precise, making it suitable for its intended research or quality control purpose. The development and rigorous validation of such analytical methods are essential for advancing the chemical and pharmaceutical sciences related to this compound and its derivatives.

Computational Chemistry and Molecular Modeling of 4 Isopropoxyaniline

Electronic Structure and Reactivity Predictions

The electronic characteristics and reactivity of 4-isopropoxyaniline can be effectively analyzed using various computational methods. These methods provide a detailed understanding of the molecule's behavior at a subatomic level.

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. wien2k.atrsdjournal.orgunige.ch Density Functional Theory (DFT) and ab initio methods are powerful tools for these investigations. wien2k.atmdpi.comuol.dearxiv.orgrsc.orgscirp.org

DFT has emerged as a leading methodology for simulating chemical systems. unige.ch It maps the complex many-body problem of interacting electrons and nuclei onto a set of one-electron equations, known as the Kohn-Sham equations. wien2k.at This approach is widely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

For instance, DFT calculations can be employed to study the molecular structure, electrostatic potential, and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) characteristics of aniline (B41778) derivatives. tci-thaijo.org The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. tci-thaijo.org Three-dimensional maps of these orbitals are instrumental in developing quantitative structure-activity relationships (QSAR). tci-thaijo.org

Ab initio calculations, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to studying molecular systems. mdpi.comuol.dearxiv.orgrsc.orgscirp.org These calculations can be used to explore conformational effects on spectroscopic properties, such as NMR chemical shifts. mdpi.com

Computational Method Key Applications for this compound Insights Gained
Density Functional Theory (DFT) Geometry optimization, vibrational frequencies, electronic absorption wavelengths, HOMO-LUMO analysis. researchgate.nettci-thaijo.orgMolecular stability, reactivity, charge transfer, potential for optical applications. tci-thaijo.org
Ab Initio Calculations Conformational analysis, prediction of spectroscopic properties (e.g., NMR). mdpi.comuol.dearxiv.orgrsc.orgscirp.orgUnderstanding the influence of molecular shape on its properties. mdpi.com

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.nettci-thaijo.orgnih.gov The MEP is the potential created in the space around a molecule by its nuclei and electrons. dtic.mil

The MEP surface is typically color-coded to represent different potential values. researchgate.netnih.gov Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netnih.gov Green regions correspond to zero potential. nih.gov By analyzing the MEP of this compound, one can identify the likely regions for chemical reactions and hydrogen bonding interactions. researchgate.net This information is crucial for understanding its biological activity and for designing new molecules with specific interaction properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is often coupled with molecular dynamics (MD) simulations, which provide a dynamic picture of the molecule's behavior over time. sci-hub.se

MD simulations can be used to explore the conformational space of a molecule and identify its most stable conformations. This is particularly important for understanding how this compound might bind to a biological target, as the conformation of the molecule can significantly affect its binding affinity. umaryland.edu For example, MD simulations have been used to study the binding of thalidomide (B1683933) derivatives to their protein targets. sci-hub.se A technique known as the "molecular dynamics thermocycler" employs repeated cycles of heating and cooling to more effectively sample the conformational space.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Computational methods are instrumental in establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. umaryland.edunih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activities. nih.govanalis.com.myvietnamjournal.ru These models use various molecular descriptors, such as steric, electronic, and topological properties, to predict the activity of new compounds. nih.gov

For a series of compounds including derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The process typically involves dividing a set of compounds with known activities into a training set to build the model and a test set to validate it. nih.gov Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to develop QSAR models. analis.com.my

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are employed in the development of new therapeutic agents. nih.gov

Ligand-based design is used when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that bind to the target. Pharmacophore modeling, a key technique in ligand-based design, identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound. researchgate.net These predictions are crucial for interpreting experimental spectra and understanding the electronic structure of the molecule.

Theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and UV-Vis electronic spectra. researchgate.net For instance, DFT methods can be employed to predict the chemical shifts in ¹H and ¹³C NMR spectra, which are fundamental for structural elucidation. The calculated spectra are often compared with experimental data to validate the computational model. researchgate.net

Global reactivity descriptors, electrostatic potential (ESP), and Natural Bond Orbital (NBO) charges are also computed to understand the molecule's reactivity and intermolecular interactions. researchgate.net The prediction of these properties is vital for designing new molecules with desired characteristics and for understanding their behavior in different chemical environments.

Table 1: Predicted Spectroscopic Data for this compound and Related Compounds

Property Method Predicted Value Reference
¹H NMR DFT Specific chemical shifts can be calculated researchgate.net
¹³C NMR DFT Specific chemical shifts can be calculated researchgate.net
UV-Vis TDDFT-SMD Absorption maxima can be simulated researchgate.net

This table is interactive. Click on the headers to sort the data.

Reaction Pathway and Transition State Modeling

Reaction pathway and transition state modeling are powerful computational tools used to investigate the mechanisms of chemical reactions involving this compound. wuxiapptec.comsolubilityofthings.com These models help in understanding the energetics and structural changes that occur as reactants are converted into products. solubilityofthings.com

The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment during a chemical reaction. solubilityofthings.com Its structure and energy determine the activation energy of the reaction, which in turn governs the reaction rate. wuxiapptec.com Computational methods like DFT can be used to locate and characterize transition state structures. researchgate.net

For example, in reactions where this compound acts as a nucleophile, such as in Suzuki coupling reactions, modeling can elucidate the step-by-step mechanism. nih.gov This includes the formation of intermediates and the identification of the rate-determining step. These computational insights are invaluable for optimizing reaction conditions to improve yields and selectivity.

Modeling can also be applied to understand the decomposition pathways of related molecules, providing insights into their thermal stability. researchgate.net By mapping the potential energy surface, chemists can identify the most favorable reaction pathways and the structures of all intermediates and transition states. wuxiapptec.comsolubilityofthings.com

Biological and Pharmacological Research Applications of 4 Isopropoxyaniline Derivatives

Role as a Key Synthetic Intermediate in Medicinal Chemistry

4-Isopropoxyaniline is a versatile precursor in organic synthesis, primarily utilized for the construction of complex molecular architectures with therapeutic potential. ambeed.com Its amino group provides a reactive site for various chemical transformations, enabling its incorporation into a wide array of heterocyclic systems.

One of the notable applications of this compound is in the synthesis of pyrimidine (B1678525) derivatives . ambeed.comchemijournal.com Pyrimidines are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including nucleobases, and are known to exhibit a broad spectrum of pharmacological activities. nih.gov The use of this compound allows for the introduction of the isopropoxyphenyl moiety into the pyrimidine ring system, which can modulate the physicochemical and biological properties of the resulting compounds. For instance, it has been used in the preparation of thieno[3,2-d]pyrimidine (B1254671) derivatives, which have been investigated for their protein kinase inhibitory activity. google.com

Furthermore, this compound has been employed as a key intermediate in the synthesis of 4-aminoquinoline (B48711) derivatives . nih.gov These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the inflammatory response. nih.govtandfonline.com The synthesis typically involves the reaction of this compound with a substituted quinoline (B57606) core to yield the desired 4-anilinoquinoline structure. nih.gov

The compound also serves as a starting material for fused thiazolopyrimidine derivatives , which have been explored as potential anticancer agents due to their ability to inhibit kinases involved in cell proliferation. The isopropoxy group in these structures can influence binding affinity and selectivity for the target enzyme.

Investigations into Bioactivity Profiles of Derivatives

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as therapeutic agents across various disease areas. The structural modifications enabled by this chemical intermediate have led to the discovery of compounds with diverse bioactivity profiles.

Research has indicated that derivatives of isopropoxyaniline possess antimicrobial properties. The lipophilic nature of the isopropoxy group can enhance the ability of these compounds to penetrate bacterial cell membranes, contributing to their antimicrobial effect. While extensive research specifically on this compound-derived antimicrobials is not widely documented, related structures such as dihydropyrimidine (B8664642) derivatives, which can be synthesized from aniline (B41778) precursors, have shown significant inhibitory activity against various pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The mechanism of action is often attributed to the disruption of microbial cell membranes.

Table 1: Antimicrobial Activity of Related Aniline Derivatives

Compound Class Test Organism Activity/MIC Reference
3-Isopropoxyaniline (B150228) Derivatives Staphylococcus aureus MIC: 32 µg/mL
3-Isopropoxyaniline Derivatives Escherichia coli MIC: 64 µg/mL

The development of novel anticancer agents is a significant area of research where this compound derivatives have shown promise. molaid.com These compounds have been investigated for their ability to inhibit cancer cell growth and induce apoptosis, or programmed cell death.

One such class of compounds is the 4-anilinoquinolinylchalcone derivatives . mdpi.com These molecules are designed as hybrid structures combining the 4-anilinoquinoline scaffold with a chalcone (B49325) moiety. Studies have shown that these derivatives can exhibit cytotoxicity against human cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (Huh-7) cells, while showing lower toxicity to normal cells. google.commdpi.com The proposed mechanism of action for some of these compounds involves the depletion of ATP and the induction of apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.com

Another area of investigation involves thieno[3,2-d]pyrimidine derivatives synthesized using this compound. These compounds have been evaluated as protein kinase inhibitors, which are crucial targets in cancer therapy as they regulate cell growth and proliferation. google.com

Derivatives of this compound have been extensively studied as inhibitors of various enzymes and as ligands for specific receptors, highlighting their potential in treating a range of diseases.

A prominent area of research is the development of kinase inhibitors . molaid.com For example, 4-anilinoquinoline derivatives have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK), an enzyme involved in viral and bacterial entry into host cells. nih.gov Optimization of the 4-anilino group, derived from precursors like this compound, has led to GAK inhibitors with nanomolar activity and high selectivity. nih.gov

Furthermore, 4-aminoquinoline derivatives synthesized from isopropoxyaniline have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) . nih.govtandfonline.com RIPK2 is a crucial mediator of the NOD signaling pathway, which plays a key role in the innate immune response and inflammation. nih.gov Inhibition of RIPK2 is a promising therapeutic strategy for inflammatory diseases. Studies have shown that certain 4-aminoquinoline derivatives exhibit high affinity for RIPK2, with IC50 values in the nanomolar range. nih.gov

In addition to kinase inhibition, derivatives of 2-thioxoquinazoline-4-one, which can be synthesized from substituted anilines, have been investigated as inhibitors of dynamin-related protein 1 (Drp1) , a potential target for the treatment of Huntington's disease. jst.go.jp

Table 2: Enzyme and Receptor Inhibition by this compound Derivatives and Related Compounds

Derivative Class Target Potency (IC50/Kd) Therapeutic Area Reference
4-Anilinoquinolines GAK Kd = 31 nM Infectious Disease nih.gov
4-Aminoquinolines RIPK2 IC50 = 5.1 ± 1.6 nM Inflammation nih.gov

The application of this compound derivatives in the field of proteomics, particularly in the development of chemical probes for activity-based protein profiling or target identification, is not extensively documented in publicly available research. While chemical proteomics utilizes small molecule probes to investigate protein function and interactions, universiteitleiden.nlbiorxiv.orgnih.govnih.gov there is no significant body of literature that specifically highlights the use of this compound as a foundational scaffold for such probes.

Enzyme Inhibition and Receptor Binding Affinity Studies

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their biological activity. molaid.com

In the context of RIPK2 inhibitors , SAR studies on 4-aminoquinoline derivatives have explored the impact of various substituents on the quinoline and aniline rings. nih.govtandfonline.com For instance, the nature and position of substituents on the 4-anilino moiety, derived from this compound, can significantly affect the binding affinity to the ATP-binding pocket of RIPK2. nih.gov The isopropoxy group itself can contribute to favorable hydrophobic interactions within the target protein.

For Drp1 inhibitors based on the 2-thioxoquinazoline-4-one scaffold, SAR studies have revealed that the 2-thioxo-quinazoline-4-one ring is essential for inhibitory activity. jst.go.jp Furthermore, the substitution pattern on the 3-phenyl ring, which can be introduced using substituted anilines like this compound, plays a critical role in both potency and selectivity. jst.go.jp

In the development of Mcl-1 inhibitors , which are potential anticancer agents, SAR studies on 1-hydroxy-2-naphthoate-based compounds have shown that an aniline moiety directed into a hydrophobic pocket of the protein is a key interaction. nih.gov The substituents on the aniline ring are systematically varied to optimize these hydrophobic interactions and enhance binding affinity. nih.gov These studies underscore the importance of the aniline precursor in fine-tuning the pharmacological profile of the final compounds.

Design Principles for Modulating Biological Response

The biological activity of derivatives of this compound can be fine-tuned through strategic structural modifications. The isopropoxy group itself, along with the aniline moiety, provides a foundation for interaction with biological targets. Key design principles involve the introduction of various substituents to modulate properties such as binding affinity, selectivity, and pharmacokinetic profiles.

For instance, the addition of a fluorine atom to the this compound scaffold can enhance binding affinity to specific enzymes and receptors. This is a common strategy in medicinal chemistry to improve the potency of a compound. Furthermore, the incorporation of electron-withdrawing groups, such as trifluoromethyl (–CF₃), has been shown to increase target selectivity, particularly in the context of kinase inhibitors. The steric hindrance provided by the isopropoxy group can also influence the yield of synthetic reactions like amidation and sulfonylation.

The development of benzimidazole (B57391) derivatives as potential Lassa virus (LASV) inhibitors illustrates these principles. In one study, this compound was used as a starting material in the synthesis of a series of benzimidazole derivatives. nih.gov The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups on the phenyl ring attached to the benzimidazole core could decrease the antiviral activity against a LASV pseudotype. nih.gov

Another example can be found in the design of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. tandfonline.com A series of 4-aminoquinoline derivatives were synthesized, with some incorporating a modified this compound moiety. The exploration of SAR in this series led to the identification of potent and selective RIPK2 inhibitors. tandfonline.com

The following table summarizes the impact of different substituents on the biological response of this compound derivatives based on research findings.

Substituent/ModificationImpact on Biological ResponseExample Application
Fluorine AtomEnhances binding affinity to enzymes and receptors. Modulation of chemokine receptor activity.
Electron-Withdrawing Groups (e.g., –CF₃)Increases target selectivity. Kinase inhibition.
Isopropoxy GroupProvides steric hindrance, influencing reaction yields. Synthesis of amides and sulfonamides.
Phenyl Ring Substituents (in benzimidazoles)Electron-withdrawing groups can reduce antiviral activity. nih.govLassa virus inhibitors. nih.gov

Rational Design of Polypharmacological Agents

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized strategy for treating complex diseases like cancer and central nervous system disorders. nih.govsci-hub.st The rational design of such agents is a significant challenge, but scaffolds like this compound can serve as a foundation for building multi-target ligands.

One approach involves designing molecules that can adopt different conformations to bind to various receptors. A flexible scaffold-based cheminformatics approach (FSCA) has been proposed for this purpose. nih.gov This method allows for a single scaffold to fit into the binding sites of different receptors with distinct binding poses. nih.gov For example, a compound was designed to act as an antagonist at the 5-HT₂A receptor and an agonist at the 5-HT₁A receptor by adopting "bending-down" and "stretching-up" poses, respectively. nih.gov

Another strategy in polypharmacology is the development of α-helix mimetics. These are small molecules designed to mimic the key binding interface of α-helical domains in proteins, thereby disrupting protein-protein interactions (PPIs). nih.govumaryland.edu For instance, isoxazole (B147169), pyrazole (B372694), and thiazole (B1198619) scaffolds have been used to create dual inhibitors of the oncoproteins Mcl-1 and HDM2, both of which are upregulated in many cancers. nih.gov In the design of some HDM2 inhibitors, an isopropoxyphenyl group was utilized to mimic the binding of a phenylalanine residue. nih.gov

Structure-based design is also a powerful tool for creating polypharmacological agents. By analyzing the atomic resolution models of multiple target receptors, it is possible to design a chemical library of compounds that are intended to occupy binding pockets in each target. d-nb.info This approach was successfully used to develop dual-target ligands for the A₂A adenosine (B11128) receptor and the D₂ dopamine (B1211576) receptor for potential use in treating Parkinson's disease. d-nb.info

Target Identification and Mechanism of Action Studies in Biological Systems

Identifying the molecular targets of a compound and elucidating its mechanism of action are crucial steps in drug discovery. For derivatives of this compound, these studies have revealed a range of biological activities.

Derivatives of this scaffold have been investigated for various therapeutic effects, including antimicrobial, antiparasitic, and anti-inflammatory properties. For example, 3-isopropoxyaniline has demonstrated antimicrobial activity against certain bacteria and fungi, potentially by disrupting their cell membranes. It has also shown in vitro activity against parasites like Toxoplasma gondii and Leishmania donovani by inhibiting their proliferation. Furthermore, its anti-inflammatory effects have been observed through the modulation of cytokine production.

In the context of cancer, derivatives have been designed to inhibit specific enzymes. For example, 3-fluoro-4-isopropoxyaniline (B1387104) has been studied for its potential to inhibit kinases involved in inflammatory responses.

The mechanism of action for some this compound derivatives involves the inhibition of topoisomerases. Nitidine (B1203446) chloride, a natural product, inhibits topoisomerase I (TopoI) and promotes the expression of interleukin-10 (IL-10). researchgate.net In a study aimed at improving the properties of nitidine chloride, a series of derivatives were synthesized, including N-(2-Bromo-4,5-dimethoxybenzyl)-4-isopropoxyaniline, to evaluate their ability to induce IL-10 secretion and inhibit TopoI. researchgate.net

The following table provides a summary of the identified targets and mechanisms of action for various this compound derivatives.

Derivative ClassIdentified Target/MechanismBiological Effect
3-IsopropoxyanilineMicrobial cell membranes. Antimicrobial activity.
3-IsopropoxyanilineParasite proliferation pathways. Antiparasitic activity against Toxoplasma gondii and Leishmania donovani.
3-IsopropoxyanilineCytokine production pathways. Anti-inflammatory effects.
3-Fluoro-4-isopropoxyanilineKinases, Chemokine receptors (e.g., CCR9). Modulation of inflammatory responses.
Benzimidazole DerivativesLassa virus glycoprotein (B1211001) complex (GPC). nih.govInhibition of viral entry. nih.gov
4-Aminoquinoline DerivativesReceptor-Interacting Protein Kinase 2 (RIPK2). tandfonline.comInhibition of immune signaling and inflammation. tandfonline.com
Nitidine DerivativesTopoisomerase I (TopoI). researchgate.netInduction of IL-10 secretion. researchgate.net

Environmental Fate and Transformation Studies of 4 Isopropoxyaniline

Biodegradation and Biotransformation Pathways

The biodegradation of 4-isopropoxyaniline is not extensively documented in dedicated studies. However, its metabolic fate can be inferred from research on structurally similar compounds, such as other 4-alkoxyanilines and the parent compound, aniline (B41778). Microbial transformation is a primary mechanism for the degradation of these chemicals in the environment. researchgate.netagriscigroup.usfrontiersin.org

Key transformation pathways applicable to this compound include:

N-Acetylation: A common biotransformation for aromatic amines in various organisms, including bacteria, is N-acetylation. nih.gov This reaction is catalyzed by arylamine N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from acetyl-CoA to the amino group of the substrate. nih.gov Studies on a series of 4-alkoxyanilines have shown that the rate of acetylation by bacterial NATs increases with the size of the alkyl chain, a trend linked to the increasing lipophilicity of the substrate. nih.gov This suggests that this compound would be readily acetylated by microorganisms possessing NAT enzymes.

O-Dealkylation: The cleavage of the ether bond (O-dealkylation) is another significant metabolic pathway. This process would convert this compound into 4-aminophenol (B1666318) and a corresponding isopropyl fragment. This pathway is noted in the metabolism of other 4-alkoxy-substituted compounds. researchgate.net

Oxidative Deamination and Ring Cleavage: A fundamental degradation pathway for aniline and its derivatives involves the initial enzymatic oxidation of the aromatic ring. nih.gov For this compound, this would likely begin with deamination (removal of the amino group) and hydroxylation to form catechol or a substituted catechol derivative. Following the formation of these dihydroxybenzenes, the aromatic ring is susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids (e.g., muconic acid derivatives) that can be further metabolized through central metabolic routes like the TCA cycle. nih.govnih.govgenome.jp

Cometabolism: In some cases, the degradation of a compound does not support the growth of the microorganism but occurs in the presence of another growth-sustaining substrate. enviro.wiki This process, known as cometabolism, is carried out by non-specific enzymes and could play a role in the transformation of this compound in environments where other carbon sources are available. enviro.wiki

Identification and Characterization of Environmental Metabolites

Based on the biotransformation pathways described, several environmental metabolites of this compound can be predicted. The identification of these transformation products is essential for a complete understanding of the compound's environmental risk profile, as metabolites may have different toxicity and persistence characteristics than the parent compound.

The primary expected metabolites are:

N-acetyl-4-isopropoxyaniline: Formed through the N-acetylation pathway, this metabolite retains the core structure of the parent compound with modified polarity. nih.gov

4-Aminophenol: This metabolite results from the O-dealkylation of the isopropoxy group. It is a well-known chemical compound and its own environmental fate has been studied.

Catechol: Following deamination and hydroxylation, catechol is a likely intermediate. nih.gov Catechols are central intermediates in the aerobic degradation of many aromatic compounds and are readily degraded by ring cleavage. nih.gov

Ring Fission Products: Subsequent to catechol formation, ortho- or meta-cleavage of the aromatic ring would produce aliphatic carboxylic acids, such as derivatives of muconic acid, which are then funneled into mainstream cellular metabolism. nih.govnih.gov

The table below summarizes the potential environmental metabolites of this compound and their generating pathways.

Metabolite Name Generating Pathway Significance
N-acetyl-4-isopropoxyanilineN-AcetylationCommon detoxification pathway; alters polarity and bioavailability. nih.gov
4-AminophenolO-DealkylationCleavage of the ether linkage, a major transformation step.
CatecholOxidative Deamination & HydroxylationKey intermediate preceding aromatic ring cleavage. nih.gov
Muconic Acid DerivativesAromatic Ring FissionAliphatic products that can be mineralized to CO2 and water. nih.gov

Persistence and Degradation Kinetics in Environmental Matrices

The persistence of this compound in environmental matrices like soil and water is determined by its susceptibility to biodegradation and other removal processes. Kinetic data, such as half-life (t½), provides a quantitative measure of a compound's environmental persistence. researchgate.net

p-Anisidine (4-methoxyaniline): This compound, with a smaller methoxy (B1213986) group, is reported to be readily biodegradable. europa.eu Studies have shown degradation of 65-100% over two weeks. europa.eu In river water, it degraded 82% in three days, indicating that biodegradation is a significant fate process in aquatic environments. nih.gov

p-Phenetidine (4-ethoxyaniline): In contrast, this compound with an ethoxy group is classified as "not readily biodegradable," suggesting it is more persistent in the environment. oecd.org

This comparison suggests that the size of the alkoxy group plays a critical role in the rate of biodegradation. The bulkier isopropoxy group on this compound may sterically hinder enzymatic attack, potentially leading to greater persistence compared to p-anisidine, and a persistence profile that may be similar to or greater than that of p-phenetidine. The fate of aniline in soil is influenced by biodegradation, oxidation, and the tendency to form bound residues with soil constituents. canada.ca

The table below compares the biodegradability of related aniline compounds.

Compound Alkoxy Group Reported Biodegradability Reference
p-AnisidineMethoxy (-OCH₃)Readily biodegradable europa.eu
p-PhenetidineEthoxy (-OCH₂CH₃)Not readily biodegradable; Persistent oecd.org
This compound Isopropoxy (-OCH(CH₃)₂)Data not available; likely reduced biodegradability due to larger alkoxy groupInferred

Analytical Methodologies for Environmental Research

Accurate detection and quantification of this compound and its transformation products in complex environmental matrices such as water, soil, and biota are essential for fate and transport studies. Modern analytical chemistry provides a suite of powerful techniques for this purpose. nih.govresearchgate.net

The primary analytical techniques employed include:

Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques used to separate the target analyte from other compounds in an environmental sample. nih.gov For a semi-volatile compound like this compound, GC is a suitable method. HPLC is highly versatile and is often the method of choice for analyzing polar metabolites. nih.gov

Mass Spectrometric Detection: Mass spectrometry (MS), often used in tandem (MS/MS), is the preferred detection method due to its high sensitivity and specificity. nih.govresearchgate.net When coupled with GC or HPLC, it allows for the confident identification and quantification of the parent compound and its metabolites, even at trace concentrations. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing highly accurate mass measurements, which aids in the determination of elemental formulas. researchgate.net

Sample Preparation: Environmental samples are typically complex, and a sample preparation or "clean-up" step is required before instrumental analysis. Solid-phase extraction (SPE) is a widely used technique to extract and concentrate analytes like this compound from aqueous samples and remove interfering matrix components. nih.gov

The table below outlines a typical analytical workflow for environmental monitoring of this compound.

Step Methodology Purpose Reference
Sample Preparation Solid-Phase Extraction (SPE)Extraction and concentration of analytes from the matrix. nih.gov
Separation Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)Separation of the parent compound and its metabolites. nih.gov
Detection & Quantification Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS)Sensitive and specific identification and measurement. nih.govresearchgate.net
Structural Elucidation High-Resolution Mass Spectrometry (HRMS)Identification of unknown transformation products. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Approaches for Complex Architectures

The synthesis of complex molecular architectures derived from 4-isopropoxyaniline is a key area of future research. Scientists are exploring innovative synthetic strategies to build upon the this compound core, aiming to create novel compounds with enhanced properties.

One approach involves the use of multi-step synthetic pathways to introduce diverse functional groups and ring systems. For example, the synthesis of 2,4-dichloro-5-isopropoxy-N-(1,3-thiazolan-2-yliden)aniline begins with the precursor 2,4-dichloro-5-isopropoxy aniline (B41778). vulcanchem.com The synthesis of this precursor itself involves several steps, including esterification, nitration, and catalytic reduction. vulcanchem.com The final coupling with a thiazole (B1198619) derivative highlights the intricate nature of these synthetic routes. vulcanchem.com

Another strategy focuses on creating complex heterocyclic structures. For instance, the Knorr pyrazole (B372694) synthesis has been employed to condense hydrazines derived from this compound with β-keto esters to form pyrazole scaffolds. nih.gov Similarly, isoxazole (B147169) scaffolds have been constructed through the cyclization of acrylates with oximes, starting from 4-isopropoxybenzaldehyde. nih.gov These methods open doors to a wide array of new chemical entities with potential applications in medicinal chemistry and materials science.

Researchers are also investigating the use of bifunctional catalysts to achieve highly enantioselective synthesis of complex molecules like 1,4-dihydropyridines. mdpi.com The development of such catalytic systems is crucial for producing specific stereoisomers of drug candidates, which can have significantly different biological activities.

Advanced Derivatization for Enhanced Biological Specificity

Advanced derivatization of this compound is a critical strategy for enhancing the biological specificity and efficacy of the resulting compounds. By strategically modifying the core structure, researchers can fine-tune the molecule's interaction with biological targets.

Derivatization often involves introducing various substituents to explore structure-activity relationships (SAR). For example, in the development of benzimidazole (B57391) derivatives as potential Lassa virus inhibitors, various styryl groups were introduced at the 5-position of a 1-(4-isopropoxyphenyl)-1H-benzo[d]imidazole scaffold. mdpi.com The study found that compounds with lipophilic and spatially larger substituents generally exhibited higher antiviral activity. mdpi.com

Another approach is the bioisosteric replacement of functional groups to improve pharmacokinetic properties or target engagement. In the design of anthelmintic agents, the amide group of a reference compound was replaced with various bioisosteres, including thioamides and selenoamides, to probe the importance of this functional group for activity. mdpi.com

Furthermore, derivatization can be used to create compounds with dual-inhibitory functions. For instance, α-helix mimetics have been designed to dually inhibit the oncoproteins Mcl-1 and HDM2 by mimicking the hydrophobic character of key residues in their respective binding partners. nih.gov This polypharmacological approach could offer benefits in treating complex diseases like cancer. nih.gov The synthesis of these complex molecules often starts from simple precursors like this compound, which is transformed through multiple steps, including conversion to a hydrazine (B178648) derivative. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of the properties of this compound derivatives. mdpi.com These computational tools can accelerate the discovery of novel materials and drug candidates by analyzing vast datasets and identifying complex patterns that may not be apparent through traditional experimental methods. mdpi.comresearchgate.net

AI and ML algorithms can be used to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics. jpionline.org For example, quantitative structure-activity relationship (QSAR) modeling can estimate the biological activity of compounds based on their chemical structure, while molecular docking studies can predict the binding affinity of molecules to specific protein targets. jpionline.org This can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov

In materials science, AI can be used to design novel materials with optimized properties. mdpi.com By leveraging AI algorithms, researchers can efficiently search databases of material properties to identify promising candidates for specific applications. mdpi.com For instance, machine learning models can be trained on large datasets to predict the mechanical, thermal, or chemical properties of new materials. researchgate.net

Exploration of New Therapeutic Indications and Biological Targets

Researchers are actively exploring new therapeutic indications and biological targets for derivatives of this compound. This exploration is driven by the versatility of the this compound scaffold, which can be modified to interact with a wide range of biological molecules.

One promising area of research is in the development of anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov New pyrrole (B145914) derivatives synthesized from this compound have shown potent tubulin polymerization inhibiting activity and are being explored as potential novel anticancer agents. nih.gov Other derivatives are being designed as dual inhibitors of oncoproteins like Mcl-1 and HDM2, which are involved in cancer cell survival. nih.gov

Beyond cancer, derivatives of this compound are being investigated for a variety of other therapeutic applications. These include treatments for inflammatory bowel disease, parasitic infections, and viral diseases. For instance, certain derivatives have shown significant effects in reducing inflammatory responses, while others have demonstrated potent activity against parasites like Toxoplasma gondii. Additionally, benzimidazole derivatives incorporating the 4-isopropoxyphenyl group have shown promise as inhibitors of the Lassa virus. mdpi.com

The exploration of new biological targets is also a key focus. For example, some derivatives are being studied as inhibitors of NADPH oxidase 4 (NOX4), which is implicated in fibrotic diseases. google.com Others are being investigated as quorum sensing inhibitors, which could offer a novel approach to combating bacterial infections. uni-saarland.de

Implementation of Sustainable and Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly adopting sustainable and green chemistry principles to minimize its environmental impact. ijnc.irunep.org This includes the development of more environmentally friendly methods for synthesizing compounds like this compound and its derivatives.

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.net In the context of this compound synthesis, this could involve replacing hazardous solvents with greener alternatives, optimizing catalyst loading to reduce the use of precious metals, and developing more energy-efficient reaction conditions. evotec.com

One approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. evotec.com This can often lead to higher selectivity and milder reaction conditions compared to traditional chemical methods. Flow chemistry is another promising technique that can enhance safety and productivity while reducing waste. evotec.com

The synthesis of the precursor 2,4-dichloro-5-isopropoxy aniline, for example, involves a catalytic reduction step using a composite catalyst, which can be an area for green chemistry improvements. vulcanchem.com Research into alternative, more sustainable catalysts is an active area of investigation.

By integrating green chemistry principles into the entire lifecycle of a chemical product, from design to disposal, researchers aim to create a more sustainable future for the chemical industry. researchgate.netacs.org

Q & A

Basic: What are the standard synthetic routes for 4-Isopropoxyaniline, and how are they optimized for yield and purity?

This compound is typically synthesized via nucleophilic substitution reactions, where an isopropoxy group replaces a leaving group (e.g., halogen) on an aniline derivative. Optimization involves controlling reaction temperature (60–80°C), using polar aprotic solvents like DMF, and catalysts such as potassium carbonate to enhance nucleophilicity . Purification via column chromatography or recrystallization improves purity (>98%), as noted in supplier data . Yield optimization may require stoichiometric adjustments of isopropanol or protecting amine groups to prevent side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Key techniques include:

  • 1^1H NMR : Aromatic protons appear as doublets (δ 6.6–7.2 ppm), with isopropyl group signals at δ 1.2–1.4 ppm (CH3_3) and δ 4.4–4.6 ppm (OCH(CH3_3)2_2) .
  • 13^{13}C NMR : The amine-bearing carbon resonates at ~145 ppm, while the isopropoxy oxygen-linked carbon appears at ~70 ppm .
  • HRMS : The molecular ion [M+H]+^+ at m/z 151.209 confirms molecular weight .

Advanced: How can researchers resolve discrepancies in reported NMR data for this compound derivatives across different studies?

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.